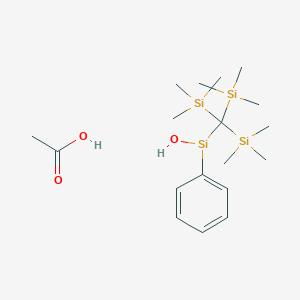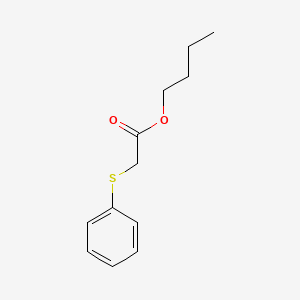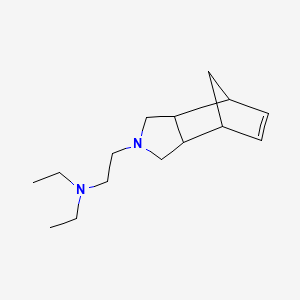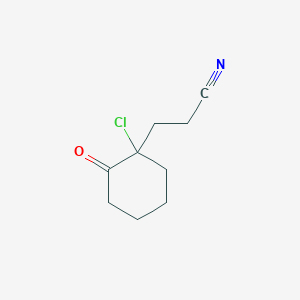
3-(1-Chloro-2-oxocyclohexyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Chloro-2-oxocyclohexyl)propanenitrile is an organic compound characterized by a cyclohexane ring substituted with a chloro and oxo group, and a propanenitrile chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloro-2-oxocyclohexyl)propanenitrile typically involves the reaction of cyclohexanone with chloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-(1-Chloro-2-oxocyclohexyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the oxo group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(1-Chloro-2-oxocyclohexyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Chloro-2-oxocyclohexyl)propanenitrile involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. This can lead to changes in enzyme activity or gene expression, affecting various biological pathways.
類似化合物との比較
Similar Compounds
3-Chloropropionitrile: A simpler nitrile compound with similar reactivity.
1-Chloro-2-propanone: Another chloro-substituted compound with different functional groups.
3-Chloro-1,2-propanediol: A compound with both chloro and hydroxyl groups.
Uniqueness
3-(1-Chloro-2-oxocyclohexyl)propanenitrile is unique due to its combination of a cyclohexane ring with chloro, oxo, and nitrile functionalities
特性
CAS番号 |
66339-26-2 |
|---|---|
分子式 |
C9H12ClNO |
分子量 |
185.65 g/mol |
IUPAC名 |
3-(1-chloro-2-oxocyclohexyl)propanenitrile |
InChI |
InChI=1S/C9H12ClNO/c10-9(6-3-7-11)5-2-1-4-8(9)12/h1-6H2 |
InChIキー |
WFWHIIXFYBNSCH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(=O)C1)(CCC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
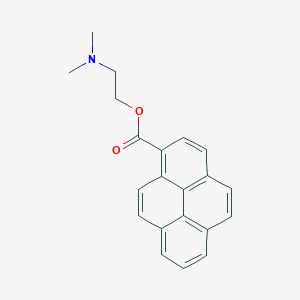
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
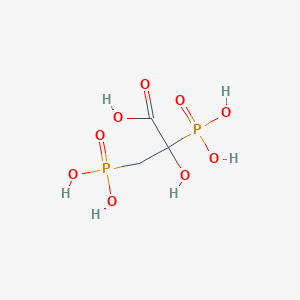



![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
